Ethyl 3,3-dimethyloxirane-2-carboxylate
Overview
Description
Ethyl 3,3-dimethyloxirane-2-carboxylate is a chemical compound with the CAS Number: 5369-63-1 . It has a molecular weight of 144.17 and its IUPAC name is ethyl 3,3-dimethyl-2-oxiranecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c1-4-9-6 (8)5-7 (2,3)10-5/h5H,4H2,1-3H3 . This indicates the molecular formula of the compound is C7H12O3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resulting adducts are formed with complete regioselectivity and excellent yields. This demonstrates the compound's utility in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).
Mechanism of Amide Formation in Bioconjugation : The reaction mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimides, closely related to Ethyl 3,3-dimethyloxirane-2-carboxylate, has been studied. This provides insights into bioconjugation reactions, a critical process in biochemical research (Nakajima & Ikada, 1995).
Cancer Research : Compounds structurally similar to this compound have shown potential in overcoming drug resistance in cancer cells. They exhibit cytotoxicity against a wide range of hematologic and solid tumor cells and are being investigated for their potential as anticancer agents (Das et al., 2009).
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions : this compound has been used in studying EDC bioconjugations in medical research. This highlights its role in optimizing reactions for biomedical applications (Totaro et al., 2016).
Quantum Chemical Studies : The molecular structure and spectroscopic properties of compounds similar to this compound have been studied through experimental and quantum chemical methods. This research contributes to our understanding of molecular interactions and reactivity (Singh et al., 2013).
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335, H341 . Precautionary measures include P201, P202, P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
ethyl 3,3-dimethyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMVENNZXMYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288398 | |
Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-63-1 | |
Record name | NSC55749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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